molecular formula C9H20O4Si B14376430 2,2,5-Triethoxy-1,2-oxasilolane CAS No. 88276-85-1

2,2,5-Triethoxy-1,2-oxasilolane

Cat. No.: B14376430
CAS No.: 88276-85-1
M. Wt: 220.34 g/mol
InChI Key: DWDVLYALFVZLJW-UHFFFAOYSA-N
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Description

2,2,5-Triethoxy-1,2-oxasilolane is an organosilicon compound with the molecular formula C9H20O4Si This compound is part of the oxasilolane family, which are heterocyclic compounds containing silicon and oxygen atoms in their ring structure

Preparation Methods

The synthesis of 2,2,5-Triethoxy-1,2-oxasilolane can be achieved through a Ni-catalyzed cyclization/alkyl-metal interception reaction . This method involves the use of a silicon-oxygen bond as a detachable linker, which can be delinked with several nucleophiles to create functionalized products. The reaction conditions typically involve the use of nickel bromide (NiBr2) and a terpyridine (terpy) ligand in acetonitrile (MeCN) at 50°C . This method offers a convenient route to access 1,2-oxasilolane heterocycles with high regioselectivity.

Chemical Reactions Analysis

2,2,5-Triethoxy-1,2-oxasilolane undergoes various chemical reactions, including:

Common reagents used in these reactions include nickel bromide, terpyridine, and various nucleophiles. The major products formed from these reactions are 3-hydroxysilanes and 4-arylalkanols .

Scientific Research Applications

2,2,5-Triethoxy-1,2-oxasilolane has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,2,5-Triethoxy-1,2-oxasilolane involves the formation and cleavage of the silicon-oxygen bond. The silicon-oxygen bond functions as a detachable linker that can be delinked with various nucleophiles to create functionalized products . This process is catalyzed by nickel bromide and terpyridine, which promote the cyclization and subsequent functionalization of the compound.

Comparison with Similar Compounds

2,2,5-Triethoxy-1,2-oxasilolane can be compared with other similar compounds such as:

The uniqueness of this compound lies in its silicon-oxygen bond, which provides unique reactivity and functionalization opportunities not present in other heterocycles.

Properties

CAS No.

88276-85-1

Molecular Formula

C9H20O4Si

Molecular Weight

220.34 g/mol

IUPAC Name

2,2,5-triethoxyoxasilolane

InChI

InChI=1S/C9H20O4Si/c1-4-10-9-7-8-14(13-9,11-5-2)12-6-3/h9H,4-8H2,1-3H3

InChI Key

DWDVLYALFVZLJW-UHFFFAOYSA-N

Canonical SMILES

CCOC1CC[Si](O1)(OCC)OCC

Origin of Product

United States

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